molecular formula C12H16N2O2 B1464878 (4-Amino-2-methylphenyl)(morpholino)methanone CAS No. 869859-95-0

(4-Amino-2-methylphenyl)(morpholino)methanone

Cat. No. B1464878
Key on ui cas rn: 869859-95-0
M. Wt: 220.27 g/mol
InChI Key: HPGVNBIKWOIUIV-UHFFFAOYSA-N
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Patent
US07732466B2

Procedure details

700.0 mg (2.67 mmol) N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide are combined with 7 ml 4-molar sodium hydroxide solution and stirred overnight at 65° C. The reaction mixture is poured onto ice water and extracted with ethyl acetate. The organic phase is dried over magnesium sulphate and evaporated down i. vac.
Name
N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:16]C(=O)C)[CH:5]=[CH:6][C:7]=1[C:8]([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)=[O:9].[OH-].[Na+]>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[C:8]([N:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)=[O:9])[NH2:16] |f:1.2|

Inputs

Step One
Name
N-[3-methyl-4-(morpholin-4-yl-carbonyl)-phenyl]-acetamide
Quantity
700 mg
Type
reactant
Smiles
CC=1C=C(C=CC1C(=O)N1CCOCC1)NC(C)=O
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C(N)C=CC1C(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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